molecular formula C8H10ClN B591549 (2-Chloro-4-methylphenyl)methanamine CAS No. 69957-96-6

(2-Chloro-4-methylphenyl)methanamine

Cat. No.: B591549
CAS No.: 69957-96-6
M. Wt: 155.625
InChI Key: WPPROWZRWXCTSA-UHFFFAOYSA-N
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Description

(2-Chloro-4-methylphenyl)methanamine is an organic compound with the molecular formula C8H10ClN It is a derivative of aniline, where the amino group is substituted with a (2-chloro-4-methylphenyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-methylphenyl)methanamine typically involves the reaction of 2-chloro-4-methylbenzyl chloride with ammonia or an amine under appropriate conditions. One common method is the nucleophilic substitution reaction where 2-chloro-4-methylbenzyl chloride reacts with ammonia in the presence of a base such as sodium hydroxide to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: Reduction of this compound can lead to the formation of the corresponding amine.

    Substitution: It can participate in various substitution reactions, such as halogenation or alkylation, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation may involve alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation can yield nitroso or nitro derivatives.
  • Reduction typically produces the corresponding primary amine.
  • Substitution reactions can lead to various halogenated or alkylated products.

Scientific Research Applications

(2-Chloro-4-methylphenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be employed in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

    (2-Chloro-4-methylphenyl)amine: Similar structure but lacks the methylene group.

    (2-Chloro-4-methylphenyl)ethanamine: Contains an additional carbon in the side chain.

    (2-Chloro-4-methylphenyl)propanamine: Contains two additional carbons in the side chain.

Uniqueness: (2-Chloro-4-methylphenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research contexts where other similar compounds may not be as effective.

Properties

IUPAC Name

(2-chloro-4-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPROWZRWXCTSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717437
Record name 1-(2-Chloro-4-methylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69957-96-6
Record name 1-(2-Chloro-4-methylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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